

An In-depth Technical Guide to PCB Congener 168

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This guide provides a comprehensive overview of Polychlorinated Biphenyl (PCB) congener 168, intended for researchers, scientists, and drug development professionals. It covers the chemical structure, physicochemical properties, toxicological effects, and relevant experimental protocols associated with this compound.

Introduction to PCB Congener 168

Polychlorinated biphenyls (PCBs) are a class of 209 individual chemical compounds, known as congeners, characterized by a biphenyl structure with a varying number of chlorine atoms.[1][2] PCB congener 168 is a specific, highly chlorinated compound within this family. Due to their chemical stability, PCBs were widely used in industrial applications such as dielectric fluids and coolants before being banned due to their environmental persistence and adverse health effects.[1][3]

PCB 168 is classified as a non-dioxin-like PCB.[4][5] Unlike dioxin-like PCBs that bind to the aryl hydrocarbon receptor (AhR) to exert their primary toxic effects, non-dioxin-like PCBs act through different mechanisms.[5][6] PCB 168, having four chlorine atoms in the ortho positions (2, 2', 6, 6'), is a non-coplanar congener, which sterically hinders its rotation and prevents it from adopting the planar structure required for significant AhR binding.[1]

Chemical Structure and Properties

The fundamental structure of P**CB 168** is a biphenyl molecule with eight chlorine atoms attached at specific positions on the two phenyl rings.



IUPAC Name: 2,2',3,3',4,4',5,5'-Octachlorobiphenyl[7]

CAS Number: 35694-08-7[8]

Chemical Formula: C12H2Cl8[7]

Caption: 2D structure of 2,2',3,3',4,4',5,5'-Octachlorobiphenyl (PCB 168).

Property	Value	Source
Molecular Weight	429.8 g/mol	[7]
Melting Point	159°C	[8][9]
Boiling Point	451.6 ± 40.0 °C (at 760 mmHg)	[8]
Water Solubility	0.272 μg/L (at 25°C)	[8][9]
XLogP3	8.6	[7]
Henry's Law Constant	1.00e-05 atm-m³/mole	[8]

Toxicology and Biological Effects

PCBs are recognized as persistent organic pollutants that bioaccumulate in the food chain. Exposure is associated with a range of adverse health effects, including impacts on the immune, reproductive, nervous, and endocrine systems.[3]

As a non-dioxin-like PCB, the toxicity of congener 168 is not mediated by the AhR pathway. Instead, non-dioxin-like PCBs are known to exert neurotoxic effects.[1][4] Studies have shown that these compounds can disrupt intracellular calcium signaling, which is a key mechanism of their neurotoxicity.[10] While specific toxicological data for PCB 168 is limited, it is structurally related to other non-dioxin-like PCBs that have been studied more extensively. Evidence from human studies shows that PCB 168 has been detected in blood serum, indicating human exposure and bioavailability.[11] In one set of studies, PCB 168 was found in 29 out of 35 people tested, with a geometric mean concentration of 2.18 ng/g (lipid weight) in blood serum. [11]



Signaling Pathways

A primary mechanism of action for many non-dioxin-like PCBs is the disruption of intracellular calcium (Ca²⁺) homeostasis.[10] Several ortho-substituted, non-coplanar PCBs have been shown to activate ryanodine receptors (RyRs), which are calcium channels located on the endoplasmic reticulum (ER).[12][13] This activation leads to the release of Ca²⁺ from intracellular stores into the cytoplasm.[10]

This disruption of Ca²⁺ signaling can interfere with numerous cellular processes, including neurotransmission, and is considered a key contributor to the neurodevelopmental toxicity associated with these compounds.[14][15] The structure-activity relationship suggests that congeners with two or more ortho-chlorines, like P**CB 168**, are potent activators of RyRs.[13]



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Caption: Non-dioxin-like PCBs can activate ryanodine receptors, causing Ca²⁺ release.

Experimental Protocols

The analysis of specific PCB congeners requires high-resolution techniques due to the complexity of PCB mixtures found in environmental and biological samples. U.S. Environmental Protection Agency (EPA) Method 1668 is the standard protocol for the determination of chlorinated biphenyl congeners.

This method is designed for the determination of all 209 chlorinated biphenyl congeners in water, soil, sediment, biosolids, and tissue samples by high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS).[16]

1. Sample Collection and Preservation:



- Water Samples: Collect samples in certified PCB-free 1.1-liter (or larger) amber glass containers.[17]
- Preservation: Samples must be protected from light and stored at <6°C. If residual chlorine is present, it should be quenched with sodium thiosulfate.[17][18]

2. Sample Extraction:

- The sample is spiked with a solution containing isotopically labeled PCB congeners, which serve as internal standards for quantification.
- Water (<1% solids): Extracted using solid-phase extraction (SPE) or separatory funnel liquidliquid extraction with methylene chloride.[18]
- Solid/Tissue Samples: Typically extracted using Soxhlet extraction or pressurized fluid extraction (PFE).

3. Extract Cleanup:

- The raw extract contains numerous co-extracted interferences (e.g., pesticides, dioxins) that must be removed.[18]
- Cleanup is a multi-step process that may include back-extraction with sulfuric acid and/or potassium hydroxide, followed by column chromatography using adsorbents like silica gel, alumina, and activated carbon.
- 4. Instrumental Analysis (HRGC/HRMS):
- The cleaned extract is concentrated, and an injection internal standard is added.
- The sample is injected into a high-resolution gas chromatograph (HRGC) equipped with a capillary column (e.g., SPB-octyl) to separate the individual congeners.[19]
- The separated congeners are detected by a high-resolution mass spectrometer (HRMS)
 operating in selected ion monitoring (SIM) mode, which provides the necessary sensitivity
 and selectivity to identify and quantify congeners at picogram-per-liter (pg/L) levels.

5. Data Quantification:

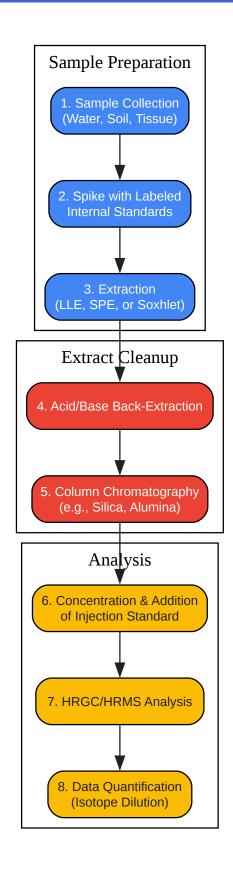






- Congeners are identified based on their retention time and the ion-abundance ratio of two exact mass-to-charge ratios (m/z's).
- Quantification is performed using the isotope dilution method, comparing the response of the native congener to its corresponding labeled internal standard.





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Caption: General workflow for PCB congener analysis using EPA Method 1668C.



Summary

PCB congener 168 (2,2',3,3',4,4',5,5'-Octachlorobiphenyl) is a highly chlorinated, non-coplanar PCB. Its toxicity is not mediated by the typical dioxin-like AhR pathway but is instead associated with neurotoxic mechanisms, such as the disruption of intracellular calcium homeostasis through the activation of ryanodine receptors. The analysis and quantification of PCB 168 in complex matrices require sophisticated and highly sensitive protocols like EPA Method 1668C. This guide provides the foundational technical information necessary for researchers in environmental science and toxicology to understand and investigate this specific congener.

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